5-chloro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(4-pyrazin-2-yloxycyclohexyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-13-6-5-12(22-13)15(20)19-10-1-3-11(4-2-10)21-14-9-17-7-8-18-14/h5-11H,1-4H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAYTYKADOLIPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(S2)Cl)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in recent literature, focusing on structural features, synthetic methodologies, and physicochemical properties.
Thiophene-2-carboxamide Derivatives
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (Compound 3, ) :
- Structural Differences : Lacks the trans-cyclohexyl linker present in the target compound. The bromine substituent at the 5-position of the thiophene ring contrasts with the chlorine in the target molecule.
- Synthesis : Prepared via TiCl4-mediated coupling of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, followed by Suzuki cross-coupling to introduce aryl groups .
- Physicochemical Properties : Melting point (224–226°C) and molecular weight (285.13 g/mol) are lower than the target compound due to the absence of the cyclohexyl group .
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides (4a–4n, ) :
- Structural Differences : Aryl groups (e.g., 3-chlorophenyl in 4a) replace the cyclohexyl-pyrazine moiety. The thiophene core is conserved.
- Key Data : Compound 4a (5-(3-chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide) has a molecular weight of 316.8 g/mol and a melting point of 187–189°C, indicating reduced steric bulk compared to the target compound .
Pyrazole and Sulfonamide Analogs
- 3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide (17, ) :
- Structural Differences : Replaces the thiophene-carboxamide with a pyrazole-sulfonamide scaffold. Retains the trans-cyclohexyl-pyrazine group.
- Synthesis : Prepared via sulfonylation of (1r,4r)-4-(pyrazin-2-yloxy)cyclohexan-1-amine with 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
- Physicochemical Properties : Molecular weight 302.16 g/mol and 55% yield, suggesting comparable synthetic accessibility to the target compound .
Thiophene Ester Derivatives
- Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (): Structural Differences: Features a pyrazolo[3,4-d]pyrimidine-chromene system linked to a thiophene methyl ester. Lacks the carboxamide and cyclohexyl groups. Key Data: Molecular weight 560.2 g/mol and melting point 227–230°C, highlighting higher complexity and hydrophobicity compared to the target compound .
Key Structural Determinants
*Calculated based on formula C₁₆H₁₅ClN₄O₂S.
Physicochemical and Pharmacological Implications
- Hydrogen Bonding: The pyrazine oxygen and carboxamide NH provide hydrogen-bond donors/acceptors, which are absent in sulfonamide analogs like Compound 17 .
- Stereochemical Impact : The (1r,4r) configuration imposes conformational constraints, likely improving target selectivity over cis-isomers or flexible linkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
